molecular formula C11H10O4 B8697133 Methyl 2-hydroxy-4-propargyloxybenzoate CAS No. 84666-41-1

Methyl 2-hydroxy-4-propargyloxybenzoate

Cat. No. B8697133
Key on ui cas rn: 84666-41-1
M. Wt: 206.19 g/mol
InChI Key: MUOXLIQHDGRLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05104881

Procedure details

A mixture of 10.9 g of 2,3-diaminopyridine (IIa) and 20.6 g of 2-methoxy-4-propargyloxybenzoic acid (m.p. 142°; obtainable by the reaction of methyl 2,4-dihydroxybenzoate with propargyl chloride to give methyl 2-hydroxy-4-propargyloxybenzoate (m.p. 100°); reaction of this with methyl iodide to give methyl 2-methoxy-4-propargyloxybenzoate (m.p. 88°) and hydrolysis) is added in portions with stirring to 500 ml of POCl3. The mixture is boiled for 4 hours, concentrated, and the residue is treated with 375 ml of 10% hydrochloric acid. The precipitated 2-(2-methoxy-4-propargyloxyphenyl)imidazo (4,5-b) pyridine hydrochloride ("M") is filtered off. M.p. 247° (from methanol).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1C(N)=CC=CN=1.C[O:10][C:11]1[CH:19]=[C:18]([O:20][CH2:21][C:22]#[CH:23])[CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14].OC1C=C(O)C=CC=1C(OC)=O.C(Cl)C#C>>[OH:10][C:11]1[CH:19]=[C:18]([O:20][CH2:21][C:22]#[CH:23])[CH:17]=[CH:16][C:12]=1[C:13]([O:15][CH3:2])=[O:14]

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
NC1=NC=CC=C1N
Name
Quantity
20.6 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)OCC#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=CC(=C1)OCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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